molecular formula C13H22BNO2 B11820858 (2-((Dipropylamino)methyl)phenyl)boronic acid

(2-((Dipropylamino)methyl)phenyl)boronic acid

Cat. No.: B11820858
M. Wt: 235.13 g/mol
InChI Key: FJKQZZXYQCCGSK-UHFFFAOYSA-N
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Description

(2-((Dipropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dipropylamino methyl group. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of (2-((Dipropylamino)methyl)phenyl)boronic acid typically involves the following steps:

    Hydroboration: The addition of a boron-hydrogen bond across an alkene or alkyne to form the corresponding alkyl or alkenylborane.

    Grignard Reaction:

Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2-((Dipropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which (2-((Dipropylamino)methyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on sugars or amino acids, forming stable complexes. In catalytic reactions, the boronic acid undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar compounds to (2-((Dipropylamino)methyl)phenyl)boronic acid include other boronic acids with different substituents on the phenyl ring, such as:

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H22BNO2

Molecular Weight

235.13 g/mol

IUPAC Name

[2-[(dipropylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H22BNO2/c1-3-9-15(10-4-2)11-12-7-5-6-8-13(12)14(16)17/h5-8,16-17H,3-4,9-11H2,1-2H3

InChI Key

FJKQZZXYQCCGSK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(CCC)CCC)(O)O

Origin of Product

United States

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